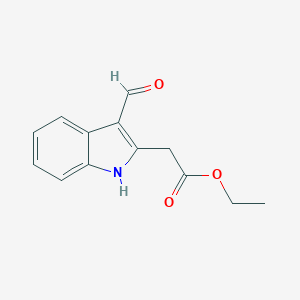

ethyl (3-formyl-1H-indol-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-formyl-1H-indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFJTDQOOXWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (3-formyl-1H-indol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the prevalent synthetic strategies, including the preparation of the requisite precursor, ethyl (1H-indol-2-yl)acetate, and its subsequent conversion to the target molecule via Vilsmeier-Haack formylation. This guide offers detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application in a research and development setting.

Part I: Synthesis of the Precursor, Ethyl (1H-indol-2-yl)acetate

The synthesis of the target molecule begins with the preparation of the starting material, ethyl (1H-indol-2-yl)acetate. Two primary routes are presented: a classical multi-step approach and a modern, direct C-H activation method.

Method A: Japp-Klingemann Reaction and Fischer Indole Synthesis (Classical Route)

This established two-step pathway involves the formation of a hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized under acidic conditions to form the indole ring system in a Fischer indole synthesis.[1]

The general workflow involves reacting a β-keto-ester with an aryl diazonium salt to form the corresponding hydrazone. This intermediate is then subjected to acid catalysis, which induces a[2][2]-sigmatropic rearrangement and subsequent cyclization, ultimately yielding the indole-2-carboxylate structure.[1][3]

Caption: Logical workflow for the classical synthesis of indole-2-esters.

Method B: Palladium-Catalyzed Regioselective C-H Activation (Modern Route)

A more contemporary and efficient one-step method involves the direct C2-alkylation of the indole ring using palladium catalysis. This approach offers high regioselectivity and functional group tolerance with readily available starting materials.[4]

-

A reaction vial is charged with Pd(PhCN)₂Cl₂ (0.171 mmol), the indole substrate (1.71 mmol), norbornene (3.41 mmol), and NaHCO₃ (6.84 mmol).

-

The vial is sealed with a rubber stopper and evacuated and backfilled with argon three times.

-

Ethyl acrylate (3.41 mmol) and anhydrous DMF (10 mL) are added via syringe.

-

The reaction mixture is stirred vigorously in an oil bath preheated to 70°C for the appropriate time.

-

Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

-

The filtrate is washed with brine, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired ethyl 2-(1H-indol-2-yl)acetate.

| Reagent/Parameter | Molar Ratio (vs. Indole) | Typical Quantity | Purpose |

| Indole | 1.0 | 1.71 mmol | Starting Material |

| Ethyl Acrylate | 2.0 | 3.41 mmol | Alkylating Agent |

| Pd(PhCN)₂Cl₂ | 0.1 | 0.171 mmol | Catalyst |

| Norbornene | 2.0 | 3.41 mmol | Transient Directing Group |

| NaHCO₃ | 4.0 | 6.84 mmol | Base |

| DMF | - | 10 mL | Solvent |

| Temperature | - | 70°C | Reaction Condition |

| Time | - | Varies | Reaction Condition |

Part II: Core Synthesis of this compound

The most common and efficient method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds via two main stages. First, phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. In the second stage, the electron-rich C3 position of the indole ring attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.

Caption: Mechanism of the Vilsmeier-Haack formylation of an indole substrate.

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous ethyl 3-formyl-1H-indole-2-carboxylate.[5]

-

Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (16 g, 0.22 mol). Cool the flask in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (5 mL, 0.055 mol) dropwise to the cooled DMF with stirring.

-

Substrate Addition: Dissolve ethyl (1H-indol-2-yl)acetate (assumed equivalent to compound 1a, 9.45 g, 0.050 mol) in 20 mL of DMF. Add this solution dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃) until a precipitate forms.

-

Isolation: Collect the precipitate by filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation: Synthesis and Characterization

The following table summarizes the quantitative and characterization data for the product, based on the reported synthesis of the closely related ethyl 3-formyl-1H-indole-2-carboxylate.[5]

| Parameter | Value |

| Reactants | |

| Ethyl (1H-indol-2-yl)acetate (assumed) | 9.45 g (0.050 mol) |

| N,N-Dimethylformamide (DMF) | 16 g (0.22 mol) |

| Phosphorus Oxychloride (POCl₃) | 5 mL (0.055 mol) |

| Product Characterization | |

| Molecular Formula | C₁₃H₁₃NO₃[6] |

| Molecular Weight | 231.25 g/mol [6] |

| Melting Point | 186 °C (from ethanol)[5] |

| Spectroscopic Data | |

| IR (KBr, cm⁻¹) | 1723 (C=O, ester), 1635 (C=O, aldehyde), 1576, 1533[5] |

| ¹H NMR (DMSO-d₆, δ ppm) | 1.32 (t, 3H, J=7.1 Hz, CH₃), 4.35 (q, 2H, J=7.1 Hz, CH₂), 7.25-7.35 (m, 2H, Ar-H), 7.58 (d, 1H, J=8.3 Hz, Ar-H), 8.20 (d, 1H, J=8.3 Hz, Ar-H), 10.30 (s, 1H, CHO), 12.80 (s, 1H, NH)[5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 14.0, 61.5, 112.8, 114.1, 121.2, 122.5, 124.0, 126.1, 134.5, 137.9, 160.8, 185.0[5] |

| MS (EI, m/z) | 217 (M⁺)[5] |

| HRMS (Calculated for C₁₂H₁₁NO₃) | 217.0739[5] |

| HRMS (Found) | 217.0744[5] |

Note: Spectroscopic data is for ethyl 3-formyl-1H-indole-2-carboxylate, which is structurally very similar to the target compound and serves as a reliable reference.[5] The CAS Number for this compound is 129410-12-4.[6]

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

molecular weight of ethyl (3-formyl-1H-indol-2-yl)acetate

An In-depth Technical Guide on Ethyl (3-formyl-1H-indol-2-yl)acetate

Introduction

This compound is an indole derivative of significant interest in synthetic organic chemistry and drug discovery. The indole scaffold is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. The presence of a formyl group at the C3 position and an acetate group at the C2 position makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a precursor in the development of bioactive molecules.

Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citation |

| Molecular Weight | 231.25 g/mol | [1] |

| Molecular Formula | C13H13NO3 | [1] |

| CAS Number | 129410-12-4 | [1] |

| Hazard | Irritant | [1] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The synthesis of this compound can be achieved by the formylation of the corresponding ethyl 1H-indole-2-acetate.

Materials:

-

Ethyl 1H-indole-2-acetate

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic chloromethylenemorpholinium chloride (Vilsmeier reagent).

-

Formylation Reaction: Dissolve the starting material, ethyl 1H-indole-2-acetate, in a suitable dry solvent such as dichloromethane. To this solution, add the freshly prepared Vilsmeier reagent dropwise at a low temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature for a specified period, during which the formylation at the electron-rich 3-position of the indole ring occurs. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into ice water to quench the reaction. The resulting solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.[3]

Visualizations

Caption: Vilsmeier-Haack synthesis of the target compound.

Caption: Pathway from indole intermediate to bioactive compounds.

Biological Significance and Applications

Indole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. 1H-indole-3-carboxaldehyde and its derivatives serve as crucial intermediates in the synthesis of biologically active compounds and indole alkaloids.[4] this compound, as a functionalized indole, is a valuable precursor for creating diverse molecular architectures.

The strategic placement of the formyl and acetate groups allows for a variety of chemical transformations. For instance, the formyl group can readily undergo condensation reactions, while the ester can be hydrolyzed or otherwise modified. Research has shown that similar structures, such as ethyl 3-formyl-1H-indole-2-carboxylate, are used in the preparation of aplysinopsin and β-carboline thiohydantoin analogues, which are classes of compounds with known biological activities.[5] Furthermore, indole-based compounds are actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][6] The synthesis of various substituted indoles is a key area of research in the development of new therapeutic agents.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. scribd.com [scribd.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of Ethyl (3-formyl-1H-indol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for ethyl (3-formyl-1H-indol-2-yl)acetate, detailed experimental protocols for its determination, and insights into its potential biological relevance. Given the limited specific quantitative solubility data for this exact compound in publicly available literature, this guide also provides general solubility characteristics of structurally similar indole derivatives to inform formulation and experimental design.

Introduction to this compound

This compound is a member of the indole family, a class of heterocyclic aromatic compounds that are scaffolds in numerous biologically active molecules and pharmaceuticals. The presence of the formyl and ethyl acetate moieties suggests a compound with potential for diverse chemical reactions and biological interactions. Understanding its solubility is a critical first step in any research or development endeavor, as it directly impacts bioavailability, formulation, and the design of in vitro and in vivo studies.

Qualitative Solubility Profile of Indole Derivatives

-

Polarity and Solubility: The indole ring system itself is largely nonpolar, but the presence of the N-H group allows for hydrogen bonding. The formyl group (an aldehyde) and the ethyl acetate group (an ester) introduce polarity and potential for hydrogen bond acceptance.

-

Aqueous Solubility: Generally, indole derivatives exhibit low solubility in water. The hydrophobic surface area of the bicyclic ring system tends to dominate, unless multiple polar functional groups are present.

-

Organic Solvent Solubility: Indole derivatives are typically soluble in a range of organic solvents. Based on the structure of this compound, good solubility can be expected in solvents such as:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Acetone

-

Methanol and Ethanol (though potentially less so than in the aprotic solvents listed above)

-

A summary of expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Low | The nonpolar indole core likely dominates over the polar formyl and ester groups, leading to poor solvation by water. |

| Polar Aprotic | High | Solvents like DMSO and DMF are excellent at dissolving a wide range of organic molecules, including those with both polar and nonpolar regions. |

| Chlorinated | High | Dichloromethane is a good solvent for many organic compounds of moderate polarity. |

| Esters | Moderate to High | Ethyl acetate should be a suitable solvent due to the principle of "like dissolves like," given the presence of the ethyl acetate moiety in the target molecule. |

| Ketones | Moderate to High | Acetone is a versatile polar aprotic solvent capable of dissolving many organic compounds. |

| Alcohols | Moderate | Methanol and ethanol are polar protic solvents. While they can interact with the polar groups, the nonpolar indole ring may limit overall solubility compared to aprotic solvents. |

| Nonpolar | Low | Solvents like hexane or toluene are unlikely to be effective due to the presence of the polar formyl and ethyl acetate groups. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation solubility of a compound in a given solvent.[1][2]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator within an incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved compound has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.22 µm) into a clean vial. Care must be taken to avoid disturbing the solid at the bottom. Adsorption of the compound to the filter should be evaluated.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the saturated filtrate or supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Back-calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or µg/mL.

-

The temperature and the specific solvent (including pH for aqueous buffers) must be clearly stated.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental Workflow for Solubility Determination.

Biological Context and Signaling Pathways

Indole derivatives are known to interact with a multitude of biological targets and signaling pathways.[3][4] While the specific targets of this compound are not well-documented, compounds with the indole-2-carboxamide core, which is structurally related, have been shown to act as allosteric modulators of the cannabinoid CB1 receptor and can influence pathways such as the Rho GTPase and MAPK signaling cascades.[5][6] These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis.

The diagram below provides a simplified representation of a generic kinase signaling pathway that can be modulated by indole-based inhibitors, a common mechanism of action for this class of compounds.

Caption: Representative MAPK Signaling Pathway.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently lacking in the literature, the provided qualitative predictions and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers. The exploration of related indole derivatives' biological activities suggests that this compound may have interesting pharmacological properties, warranting further investigation into its solubility and mechanism of action. Accurate solubility data is paramount for the successful progression of this compound in any research and development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Ethyl (3-formyl-1H-indol-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl (3-formyl-1H-indol-2-yl)acetate. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from structurally related molecules, including indole-3-carboxaldehyde and various ethyl indole acetates, to infer its stability profile and provide best-practice recommendations for its handling and storage.

Chemical Properties and Inferred Stability

This compound is a multifunctionalized indole derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . Its structure incorporates an indole ring, an aldehyde group at the 3-position, and an ethyl acetate group at the 2-position. The stability of this compound is influenced by the chemical reactivity of these functional groups.

The indole nucleus is susceptible to oxidation, particularly in the presence of light and air. The aldehyde functional group is prone to oxidation to a carboxylic acid and can also participate in polymerization or condensation reactions. The ethyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 129410-12-4 | Inferred from supplier data |

| Molecular Formula | C₁₃H₁₃NO₃ | Inferred from supplier data |

| Molecular Weight | 231.25 | Inferred from supplier data |

| Appearance | Likely a solid | Inferred from related compounds |

| Hazard | Irritant | Inferred from supplier data |

Recommended Storage Conditions

Based on the stability profiles of related indole derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [1][2][3] For routine short-term use, storage at 2-8°C is acceptable. | Lower temperatures minimize the rates of potential degradation reactions. Indole-3-carboxaldehyde shows good stability at -20°C for at least two years.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). [2] | To prevent oxidation of the indole ring and the aldehyde group. |

| Light | Protect from light . Store in an amber vial or a light-blocking container. | Indole derivatives can be light-sensitive and may degrade upon exposure to UV or visible light. |

| Moisture | Store in a dry environment . Use of a desiccator is recommended. | To prevent hydrolysis of the ethyl ester and potential moisture-mediated degradation of the aldehyde. |

| Form | Store as a solid . | Solutions, especially in protic or aqueous solvents, are likely to be less stable. Aqueous solutions of related compounds are not recommended for storage for more than a day.[2] |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The primary routes of degradation are likely to be oxidation and hydrolysis.

Caption: Potential degradation pathways of this compound.

Oxidation

The aldehyde group at the 3-position is susceptible to oxidation to a carboxylic acid, which is a common degradation pathway for indole-3-carboxaldehydes.[4] This would result in the formation of ethyl (3-carboxy-1H-indol-2-yl)acetate. The indole ring itself can also undergo oxidative degradation.

Hydrolysis

The ethyl ester at the 2-position is prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid, (3-formyl-1H-indol-2-yl)acetic acid, and ethanol.[5][6]

Experimental Protocols for Stability Testing

To obtain quantitative stability data for this compound, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.

Forced Degradation Study

A forced degradation study can be performed to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose the solutions to various stress conditions:

-

Acidic: Add an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

-

Basic: Add an equal volume of 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidative: Add an equal volume of 3% hydrogen peroxide and incubate at a controlled temperature.

-

Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution to UV light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the disappearance of the parent peak and the appearance of degradation products.

-

Peak Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products to aid in structure elucidation.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish a re-test date or shelf life.

Methodology:

-

Storage: Store aliquots of the solid compound under the recommended long-term (-20°C) and accelerated (e.g., 25°C/60% RH) conditions.

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Use a validated stability-indicating HPLC method to determine the purity of the compound at each time point.

Table 3: Example Data from a Hypothetical Long-Term Stability Study

| Time (Months) | Purity at -20°C (%) | Purity at 25°C/60% RH (%) |

| 0 | 99.8 | 99.8 |

| 3 | 99.7 | 98.5 |

| 6 | 99.8 | 97.1 |

| 12 | 99.6 | 94.3 |

| 24 | 99.5 | 88.7 |

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

Ethyl (3-formyl-1H-indol-2-yl)acetate: A Technical Review for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of ethyl (3-formyl-1H-indol-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry. This guide covers its chemical properties, a proposed synthesis pathway, and contextualizes its relevance within the broader landscape of indole derivatives.

Core Compound Properties

This compound is a disubstituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of a formyl group at the C3 position and an ethyl acetate substituent at the C2 position offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.[3]

| Property | Value | Reference |

| CAS Number | 129410-12-4 | [4][5][6][7][8] |

| Molecular Formula | C13H13NO3 | [4][6] |

| Molecular Weight | 231.25 g/mol | [4][6] |

| Physical Hazard | Irritant | [4] |

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

The synthesis commences with the commercially available ethyl 2-(1H-indol-2-yl)acetate. This precursor undergoes a Vilsmeier-Haack reaction, which introduces a formyl group at the electron-rich C3 position of the indole ring. This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl3) or oxalyl chloride.[9][10]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of the methyl analog)

The following protocol is adapted from the synthesis of methyl 2-(3-formyl-1H-indol-2-yl)acetate and is expected to yield the target ethyl ester with minor modifications.[9]

Materials:

-

Ethyl 2-(1H-indol-2-yl)acetate

-

N,N-Dimethylformamide (DMF) or N-formylmorpholine

-

Phosphoryl chloride (POCl3) or Oxalyl chloride

-

Acetonitrile or Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylformamide (or N-formylmorpholine) in anhydrous dichloromethane or acetonitrile at 0 °C (ice bath). To this solution, add phosphoryl chloride (or oxalyl chloride) dropwise with vigorous stirring. The mixture is typically stirred for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent (chloromethylenemorpholinium chloride if N-formylmorpholine is used).[9]

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of ethyl 2-(1H-indol-2-yl)acetate in the same anhydrous solvent at room temperature. The reaction mixture is then stirred for a period of 30 minutes to several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data

Detailed, published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively available in the reviewed literature. However, based on the structure and data from analogous compounds, the following characteristic signals can be anticipated:

Anticipated ¹H NMR Signals:

-

A singlet for the aldehydic proton (CHO) in the region of 9-10 ppm.

-

A broad singlet for the indole NH proton, typically downfield (>10 ppm).

-

Aromatic protons of the indole ring between 7-8 ppm.

-

A singlet for the methylene protons (CH₂) of the acetate group.

-

A quartet and a triplet for the ethyl ester group (OCH₂CH₃).

Anticipated IR Spectroscopy Bands:

-

A sharp carbonyl stretch for the aldehyde (C=O) around 1650-1690 cm⁻¹.

-

A carbonyl stretch for the ester (C=O) around 1730-1750 cm⁻¹.

-

An N-H stretch for the indole amine around 3200-3400 cm⁻¹.

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound itself in the surveyed literature, the indole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The formyl group at the C3 position is a versatile chemical handle. It can readily undergo condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives are often explored for their potential biological activities. For instance, related ethyl 3-formyl-1H-indole-2-carboxylates have been used as precursors for compounds with antimicrobial, tranquilizing, and anticonvulsant activities.[11]

Caption: Potential derivatization and screening workflow for the title compound.

Conclusion

This compound represents a valuable, albeit under-characterized, building block in the synthesis of novel indole-based compounds. Its synthesis is feasible through established formylation reactions. The true potential of this molecule lies in its utility as a scaffold for generating diverse chemical libraries for screening against various therapeutic targets. Further research into its synthesis, characterization, and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 129410-12-4|Ethyl 2-(3-formyl-1H-indol-2-yl)acetate|BLD Pharm [bldpharm.com]

- 6. This compound Price at Chemsrc [chemsrc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. atlantic-chemicals.com [atlantic-chemicals.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl (3-formyl-1H-indol-2-yl)acetate in Organic Synthesis

Introduction

Ethyl (3-formyl-1H-indol-2-yl)acetate is a highly versatile bifunctional reagent in organic synthesis. Its structure incorporates several key reactive sites: a reactive aldehyde (formyl group) at the C3 position of the indole ring, an ester moiety, and an active C2-acetate side chain. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, including β-carbolines and other pharmacologically relevant scaffolds. These notes provide an overview of its key applications and detailed protocols for its use in various synthetic transformations.

Synthesis of this compound

The title compound is typically prepared via a Vilsmeier-Haack formylation of the corresponding ethyl (1H-indol-2-yl)acetate. This reaction introduces the formyl group at the electron-rich C3 position of the indole nucleus.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from the synthesis of the analogous methyl ester.[1]

-

Reagent Preparation : Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) or oxalyl chloride to N,N-dimethylformamide (DMF) at 0 °C in an inert atmosphere.

-

Reaction Setup : Dissolve ethyl (1H-indol-2-yl)acetate in a suitable anhydrous solvent, such as acetonitrile or CH₂Cl₂, and cool the solution to 0 °C.

-

Addition : Slowly add the pre-formed Vilsmeier reagent to the solution of the indole acetate.

-

Reaction : Allow the mixture to warm to room temperature and stir for a period of 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by carefully pouring the mixture into a cold aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

References

Synthesis of Aplysinopsin Analogues from Ethyl (3-formyl-1H-indol-2-yl)acetate: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aplysinopsin analogues, a class of marine-derived indole alkaloids with significant therapeutic potential. The synthesis originates from the versatile starting material, ethyl (3-formyl-1H-indol-2-yl)acetate. Aplysinopsin and its derivatives have garnered considerable interest in the field of drug discovery due to their diverse biological activities, including potent anticancer and monoamine oxidase (MAO) inhibitory effects.[1]

This guide offers a comprehensive resource for researchers aiming to synthesize and evaluate novel aplysinopsin analogues for various therapeutic applications.

Synthetic Approach: Knoevenagel Condensation

A primary and efficient method for the synthesis of aplysinopsin analogues from this compound involves a Knoevenagel condensation. This reaction is typically carried out with an active methylene compound, such as a thiohydantoin derivative, in the presence of a base or an acid catalyst. The general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of aplysinopsin analogues.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of aplysinopsin-thiohydantoin analogues.[1]

General Procedure for the Synthesis of Aplysinopsin-Thiohydantoin Analogues

This protocol describes the condensation of this compound with a 2-thiohydantoin derivative.

Materials:

-

This compound

-

Substituted 2-thiohydantoin

-

Glacial Acetic Acid

-

Anhydrous Sodium Acetate

-

Ethanol

Procedure:

-

A mixture of this compound (1 mmol), the appropriate 2-thiohydantoin derivative (1 mmol), and anhydrous sodium acetate (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC). The reaction time can vary from 1 to 8 hours depending on the specific reactants.[1]

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired aplysinopsin-thiohydantoin analogue.

Quantitative Data

The biological activities of synthesized aplysinopsin analogues are summarized in the tables below, highlighting their potential as anticancer agents and MAO inhibitors.

Cytotoxic Activity of Aplysinopsin Analogues

Several aplysinopsin analogues have demonstrated significant cytotoxic effects against various human cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Aplysinopsin Analogue 1 | Melanoma (UACC-257) | 0.0133 | [2] |

| Aplysinopsin Analogue 1 | Ovarian Cancer (OVCAR-8) | 0.0195 | [2] |

| Aplysinopsin Analogue 2 | Melanoma (SK-MEL-2) | 0.307 | [2] |

| Aplysinopsin Analogue 2 | Renal Cancer (A498) | 0.557 | [2] |

| EE-84 | Chronic Myeloid Leukemia (K562) | 32.22 (48h), 19.07 (72h) | [2] |

| 12g | Breast Cancer (MCF-7) | 59.22 | [2] |

| 12g | Cervical Cancer (SiHA) | 58.33 | [2] |

| 12g | Cervical Cancer (HeLa) | 55.32 | [2] |

Monoamine Oxidase (MAO) Inhibitory Activity of Aplysinopsin Analogues

Aplysinopsin analogues have been identified as potent and selective inhibitors of monoamine oxidases A and B.

| Compound/Analogue | Target | IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| (E)-5-[(6-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one | MAO-A | 5.6 | 80.24 | [3] |

| Analogue 1 | MAO-A | 5.6 | 80 | [4] |

| Analogue 2 | MAO-A | - | 4.5 | [4] |

| Analogue 3 | MAO-A | - | 11.0 | [4] |

Signaling Pathway: Bcl-2 Family and Apoptosis

The anticancer activity of certain aplysinopsin analogues is attributed to their ability to induce apoptosis. A key regulatory hub for apoptosis is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. Some aplysinopsin analogues are thought to shift this balance towards apoptosis by downregulating anti-apoptotic proteins like Bcl-2, thereby liberating pro-apoptotic factors to initiate the caspase cascade and programmed cell death.

Caption: The role of Bcl-2 family proteins in apoptosis and the putative mechanism of action for anticancer aplysinopsin analogues.

References

Application Notes and Protocols: Biological Activity of Ethyl (3-formyl-1H-indol-2-yl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biological activities of ethyl (3-formyl-1H-indol-2-yl)acetate and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information is compiled from recent scientific literature to guide further research and development.

Overview of Biological Activities

This compound derivatives have emerged as a promising class of compounds with a range of biological activities. The core indole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous natural products and FDA-approved drugs.[1][2][3] The introduction of a 3-formyl and a 2-acetate group provides a versatile platform for further chemical modifications, leading to derivatives with potent and selective biological effects.

Key reported activities include:

-

Anticancer Activity: Derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer.[4] The mechanism of action for some of these compounds involves the dual inhibition of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src (SRC).[4]

-

Antimicrobial Activity: Several indole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] Some compounds have shown efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][7][8][9]

-

Enzyme Inhibition: Besides EGFR and SRC, indole derivatives have been investigated as inhibitors of other enzymes, such as carboxylesterases and Glycogen Synthase Kinase-3β (GSK-3β).[10][11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various this compound derivatives and related indole compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Compound 16 | Lung Cancer | Cytotoxicity | - | [4] |

| Prostate Cancer | Cytotoxicity | - | [4] | |

| Compound 5f | MCF-7 (Breast) | Cytotoxicity | 13.2 | [1] |

| MDA-MB-468 (Breast) | Cytotoxicity | 8.2 | [1] | |

| Compound 55 | Various | Cytotoxicity | 0.0003 - 0.009 | [2] |

Note: Specific IC50 values for Compound 16 against lung and prostate cancer cell lines were not provided in the abstract but were noted to be significant.

Table 2: Enzyme Inhibition by Indole Derivatives

| Compound | Target Enzyme | Inhibition | IC50 (µM) | Reference |

| Compound 16 | EGFR | Inhibition | 1.026 | [4] |

| SRC Kinase | Inhibition | 0.002 | [4] | |

| Compound 55 | Tubulin Polymerization | Inhibition | 2.68 | [2] |

| Compound Aii11 | GSK-3β | Inhibition | - | [11] |

Note: The abstract for compound Aii11 mentioned "excellent inhibitory activity" but did not provide a specific IC50 value.

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Indole-triazole 3d | MRSA | Antibacterial | - | [5] |

| C. krusei | Antifungal | - | [5] | |

| Compound 3k | MRSA | Antibacterial | 0.98 | [8][9] |

| Various Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Antimicrobial | 3.125 - 50 | [5][7] |

Note: The abstract for indole-triazole 3d highlighted it as a promising lead compound with excellent activity, more effective than ciprofloxacin against MRSA, but did not provide a specific MIC value.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylates

This protocol is based on the Vilsmeier-Haack formylation reaction.

Materials:

-

Substituted-1H-indole-2-carboxylic acid ethyl esters

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the starting substituted-1H-indole-2-carboxylic acid ethyl ester in DMF.

-

Cool the solution to 5 °C in an ice bath.

-

Slowly add POCl₃ to the stirred solution.

-

Continue stirring the reaction mixture at 5 °C for 5 hours.

-

Quench the reaction by carefully adding a 10% aqueous solution of Na₂CO₃ until the mixture is basic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ampicillin, ciprofloxacin, fluconazole)

-

96-well microtiter plates

-

Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the test compound at the highest concentration to the first well and perform serial two-fold dilutions across the plate.

-

Prepare an inoculum of the microorganism and dilute it in the broth to the desired final concentration.

-

Add 100 µL of the diluted inoculum to each well.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound derivatives.

Synthetic Pathway

Caption: General synthetic scheme for this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

Caption: Workflow for the screening and evaluation of anticancer indole derivatives.

Signaling Pathway Inhibition

Caption: Inhibition of EGFR and SRC signaling pathways by bioactive indole derivatives.

References

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

Application Notes and Protocols: Ethyl (3-formyl-1H-indol-2-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-formyl-1H-indol-2-yl)acetate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive formyl group at the 3-position and an ethyl acetate moiety at the 2-position of the indole ring makes it a valuable building block for the development of novel therapeutic agents, particularly in the area of oncology.

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This document provides detailed application notes, experimental protocols, and data on the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.[4] This reaction introduces a formyl group at the electron-rich 3-position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a stirred solution of N,N-dimethylformamide (1.5 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.2 equivalents).

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

DOT Script for Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Application in Anticancer Drug Discovery: Tubulin Polymerization Inhibition

Derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a key mechanism for anticancer activity.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[2] By binding to tubulin, these indole derivatives disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.[5]

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various indole derivatives that share a similar structural scaffold to compounds derived from this compound.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | A549 (Lung) | 2.4 ± 0.42 | [1] |

| HepG2 (Liver) | 3.8 ± 0.5 | [1] | |

| MCF-7 (Breast) | 5.1 ± 0.42 | [1] | |

| Compound 3a | SGC7901 (Gastric) | 0.0123 ± 0.0016 | [1] |

| KB (Oral) | 0.0135 ± 0.0015 | [1] | |

| HT1080 (Fibrosarcoma) | 0.0251 ± 0.0020 | [1] | |

| Compound 7i | - | 3.03 ± 0.11 (Tubulin Polymerization) | [6] |

| Compound 5f | MCF-7 (Breast) | 13.2 | |

| MDA-MB-468 (Breast) | 8.2 |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a method to assess the effect of test compounds on tubulin polymerization in vitro using a fluorescence-based assay.[1][4]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control (e.g., Paclitaxel for enhancers, Vinblastine for inhibitors)

-

Negative control (vehicle, e.g., DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~420-450 nm)

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Prepare a solution of the fluorescent reporter (e.g., 100 µM DAPI) in the polymerization buffer.

-

Prepare serial dilutions of the test compound, positive control, and negative control in the polymerization buffer.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

-

In each well, add 50 µL of the tubulin solution.

-

To initiate the polymerization, add 50 µL of the appropriate compound dilution (or control) to each well. The final tubulin concentration will be 1 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each concentration of the test compound and the controls.

-

The polymerization curve typically shows three phases: nucleation, growth, and plateau.

-

Inhibitors of tubulin polymerization will decrease the rate and extent of fluorescence increase, while enhancers will increase it.

-

Calculate the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

DOT Script for Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Indole-Based Tubulin Inhibitors

The anticancer effect of this compound derivatives that act as tubulin polymerization inhibitors is mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

DOT Script for Signaling Pathway:

Caption: Signaling pathway of indole-based tubulin inhibitors.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytoskeleton.com [cytoskeleton.com]

- 3. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 4. maxanim.com [maxanim.com]

- 5. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

Application Notes and Protocols for the Condensation Reaction of Ethyl (3-formyl-1H-indol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Knoevenagel condensation reaction of ethyl (3-formyl-1H-indol-2-yl)acetate with various active methylene compounds. This reaction is pivotal in the synthesis of a diverse range of heterocyclic compounds, including analogues of the marine alkaloid aplysinopsin, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. In the context of indole chemistry, the reaction of this compound serves as a gateway to constructing complex molecular scaffolds. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of biologically active molecules.[1][2]

Reaction Scheme

The general scheme for the condensation reaction involves the reaction of this compound with a compound containing an active methylene group (Z-CH₂-Z'), where Z and Z' are electron-withdrawing groups.

Figure 1: General workflow of the Knoevenagel condensation.

Experimental Protocols

Two primary protocols are presented here, based on the catalytic system employed. Protocol A utilizes a sodium acetate/acetic acid system, which has been successfully applied in the synthesis of aplysinopsin analogues.[3][4] Protocol B describes a more general approach using piperidine and acetic acid as the catalytic system.[2][5]

Protocol A: Sodium Acetate in Acetic Acid

This method is particularly effective for the condensation with thiohydantoin, rhodanine, and thiobarbituric acid derivatives.[1][4]

Materials:

-

This compound

-

Active methylene compound (e.g., 2-thiohydantoin, rhodanine)

-

Glacial Acetic Acid

-

Sodium Acetate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add the active methylene compound (1.0 - 1.2 eq) and anhydrous sodium acetate (2.0 - 3.0 eq).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours depending on the substrate.[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum.

-

If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol).

Protocol B: Piperidine and Acetic Acid in Ethanol

This is a general and efficient method for the Knoevenagel condensation of indole-3-carboxaldehydes.[2][5]

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Ethanol

-

Piperidine

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

Procedure:

-

Dissolve this compound (1.0 eq) and the active methylene compound (1.0 - 1.2 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) and a few drops of glacial acetic acid.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the condensation reaction of ethyl 3-formyl-1H-indole-2-carboxylate with various active methylene compounds, as reported by Jakše et al.[4]

| Active Methylene Compound | Reaction Time (h) | Yield (%) |

| 2-Thiohydantoin | 7 | 65 |

| Rhodanine | 8 | 20 |

| Thiobarbituric Acid | 1 | 68 |

Data extracted from the synthesis of aplysinopsin analogues.[4]

Characterization of Products

The synthesized compounds are typically characterized by a combination of spectroscopic methods:

-

¹H and ¹³C NMR: To determine the chemical structure and confirm the formation of the α,β-unsaturated system.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=O, C=C, and N-H bonds.

-

Elemental Analysis: To determine the elemental composition of the final product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical steps from starting materials to the fully characterized product.

Figure 2: Workflow for synthesis and characterization.

References

Application Notes and Protocols for the Synthesis of Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, exhibiting a wide array of significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] Their complex architectures have made them compelling targets for total synthesis, driving the development of innovative and efficient synthetic methodologies. This document provides an overview of key modern synthetic strategies and detailed protocols for their application in the synthesis of indole alkaloids.

Application Notes: Modern Synthetic Strategies

The construction of the core indole scaffold and the stereocontrolled formation of complex polycyclic systems are central challenges in the synthesis of these alkaloids. Modern organic synthesis has addressed these challenges through several powerful strategies, including transition-metal catalysis, photoredox catalysis, and organocatalysis.

Transition-Metal Catalysis: Building Complexity

Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of indole alkaloids due to their high efficiency and selectivity.[1] Palladium, copper, and rhodium catalysts are frequently employed for constructing key C-C and C-N bonds.

-

Palladium-Catalyzed Reactions: Palladium catalysis is particularly prominent. The Larock indole synthesis , a powerful heteroannulation reaction, constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[2] Intramolecular versions of this reaction are highly effective for creating fused polycyclic indole systems.[1] For instance, an intramolecular Larock indole annulation using Pd(OAc)₂ as a catalyst has been used to efficiently construct tricyclic indole cores.[1] Another key transformation is the Heck reaction , which has been applied in cascade sequences to rapidly assemble the complex carbazole core of alkaloids like (+)-minfiensine.[3]

-

Copper and Rhodium Catalysis: Copper-catalyzed reactions, such as Ullmann-type C-N bond formation and cross-dehydrogenative coupling, provide alternative routes to substituted indoles.[4][5] Rhodium(III) catalysis has also emerged as a powerful method for the direct C-H functionalization and annulation of indoles to build fused polycyclic frameworks.[6]

Photoredox Catalysis: Harnessing Light for Radical Cascades

Visible-light photoredox catalysis has revolutionized the synthesis of complex molecules by enabling novel transformations through single-electron transfer (SET) processes.[7][8] This strategy is particularly effective for generating radical intermediates under mild conditions, which can then participate in cascade reactions to form multiple bonds and stereocenters in a single operation. This approach has been used to achieve the collective total synthesis of numerous monoterpene indole alkaloids.[9][10] A key advantage is the ability to generate nitrogen-centered radicals directly from sulfonamide N-H bonds, triggering cascades that deliver diverse and functionalized indole alkaloid cores with high diastereoselectivity.[7]

Organocatalysis: Asymmetric Synthesis and Cascade Reactions

Asymmetric organocatalysis, using small chiral organic molecules to control stereochemistry, has become a cornerstone of modern synthesis. Chiral secondary amines are particularly effective catalysts for a variety of transformations.[11]

-

Asymmetric Pictet-Spengler Reaction: This classic reaction, which forms a β-carboline skeleton from tryptamine and an aldehyde or ketone, is fundamental to the biosynthesis and chemical synthesis of many indole alkaloids.[12][13] Chiral catalysts, such as Jacobsen-type thiourea organocatalysts, can render this reaction highly enantioselective, providing a direct route to optically pure tetracyclic indole cores.[3] This method has been a key step in the total synthesis of numerous alkaloids, including (-)-corynantheidine and (+)-geissoschizine.[14]

-

Organocascade Catalysis: Organocatalysts can initiate complex cascade reactions. For example, an imidazolidinone catalyst can trigger a Diels-Alder/β-elimination/conjugate addition sequence to rapidly construct complex spiroindoline intermediates, which serve as common precursors for various Strychnos, Aspidosperma, and Kopsia alkaloids, including the landmark target, strychnine.[15]

Data Presentation: Comparison of Key Synthetic Reactions

The following tables summarize quantitative data for representative reactions in indole alkaloid synthesis, allowing for easy comparison of different methodologies.

Table 1: Palladium-Catalyzed Annulation and Cycloaddition Reactions

| Alkaloid/Intermediate | Reaction Type | Catalyst System | Base/Solvent | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|---|

| Tricyclic Indole 67 | Intramolecular Larock Annulation | Pd(OAc)₂ / Me-phos | K₂CO₃ / DMF | 92% | - | - | [1] |

| Fused 8-Membered Ring 3a | [4+4] Cycloaddition | Pd₂(dba)₃ / Ligand | K₂CO₃ / Toluene | 88% | 99% | >20:1 | [16] |

| (+)-Minfiensine Core | Heck-Iminium Cyclization | Pd(TFA)₂ / Ligand | Proton Sponge / DMA | 79% | 93% | - |[3] |

Table 2: Organocatalytic and Photoredox-Catalyzed Reactions

| Alkaloid/Intermediate | Reaction Type | Catalyst System | Conditions | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|---|

| Strychnine Intermediate 11 | Organocascade | Imidazolidinone 3 | Tribromoacetic acid / CHCl₃ | 82% | 97% | - | [15] |

| Strychnofoline Core | Michael/Pictet-Spengler | Diphenylprolinol silyl ether | Dioxane / H₂O | 75% | 97% | 10:1 | [11] |

| Tetracyclic Core 30 | Photoredox Radical Cascade | Ru(bpy)₃(PF₆)₂ | Blue LED / CH₃CN | - | - | 1:1 |[9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Intramolecular Palladium-Catalyzed Larock Indole Annulation

This protocol describes the synthesis of a tricyclic indole, a core structure found in many alkaloids, via an intramolecular Larock annulation.[1]

Objective: To synthesize tricyclic indole 67 from precursor 66 .

Reaction Scheme:

Materials:

-

Precursor 66 (ortho-iodoaniline derivative with an alkyne chain)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2'-methylbiphenyl (Me-phos)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add precursor 66 (1.0 equiv).

-

Add potassium carbonate (K₂CO₃) (2.0 equiv).

-

In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and Me-phos (0.10 equiv) in anhydrous DMF.

-

Add the catalyst solution to the reaction flask, followed by additional anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic indole 67 .

Expected Outcome: The reaction typically provides the tricyclic indole product in high yield (e.g., 92%).[1]

Protocol 2: Asymmetric Organocatalytic Cascade for Strychnine Core

This protocol details the key organocascade reaction for the enantioselective synthesis of the spiroindoline core of strychnine.[15]

Objective: To synthesize the pentacyclic spiroindoline 11 from 2-vinyl indole 10 and propynal.

Reaction Scheme:

Materials:

-

2-Vinyl indole precursor 10

-

Propynal (freshly distilled or handled with care due to instability)

-

(S)-2-(1-Naphthyl)-imidazolidinone catalyst 3

-

Tribromoacetic acid (TBA) co-catalyst

-

Chloroform (CHCl₃), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 2-vinyl indole precursor 10 (1.0 equiv).

-

Add the imidazolidinone catalyst 3 (0.2 equiv) and the tribromoacetic acid (TBA) co-catalyst (0.2 equiv).

-

Dissolve the solids in anhydrous chloroform (CHCl₃).

-

Cool the solution to the specified temperature (e.g., -20 °C).

-

Slowly add propynal (1.5 equiv) to the reaction mixture via syringe.

-

Stir the reaction at this temperature, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the spiroindoline product 11 .

Expected Outcome: This cascade reaction provides the complex spiroindoline product in good yield (e.g., 82%) and excellent enantioselectivity (e.g., 97% ee).[15]

Visualizations

// Catalytic Cycle Pd0 -> PdII_Aryl [label="Oxidative\nAddition"]; PdII_Aryl -> PdII_Alkyne [label="Coordination"]; PdII_Alkyne -> VinylPd [label="Migratory\nInsertion"]; VinylPd -> Palladacycle [label="Intramolecular\nCyclization"]; Palladacycle -> Pd0 [label="Reductive\nElimination", color="#EA4335"];